3-Iodo-N-methylpyridin-4-amine
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Overview
Description
3-Iodo-N-methylpyridin-4-amine: is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a methyl group and an iodine atom is attached to the third position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-methylpyridin-4-amine typically involves the iodination of N-methylpyridin-4-amine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions generally involve low temperatures and acidic environments to facilitate the diazotization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-N-methylpyridin-4-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Formation of substituted pyridin-4-amines.
Oxidation Reactions: Formation of N-oxide derivatives.
Reduction Reactions: Formation of N-methylpyridin-4-amine.
Scientific Research Applications
Chemistry: 3-Iodo-N-methylpyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to develop inhibitors for specific enzymes or receptors, contributing to drug discovery and development.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Iodo-N-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a target protein or enzyme, inhibiting its activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular target. The methyl group on the nitrogen atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 3-Bromo-N-methylpyridin-4-amine
- 3-Chloro-N-methylpyridin-4-amine
- 3-Fluoro-N-methylpyridin-4-amine
Comparison: 3-Iodo-N-methylpyridin-4-amine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, or fluorine. This property can enhance its reactivity and binding affinity in chemical and biological applications. The iodine atom also contributes to the compound’s ability to participate in halogen bonding, which can be advantageous in the design of pharmaceuticals and other functional materials.
Properties
IUPAC Name |
3-iodo-N-methylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJYUCEJFOXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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